molecular formula C26H18F2N4O4 B13134416 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione CAS No. 88600-57-1

1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione

Cat. No.: B13134416
CAS No.: 88600-57-1
M. Wt: 488.4 g/mol
InChI Key: GLLGRVUJQJBYAU-UHFFFAOYSA-N
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Description

    Nitration and Reduction: The anthracene-9,10-dione is nitrated to form nitro derivatives, which are subsequently reduced to amino groups using reducing agents like tin(II) chloride or iron powder in hydrochloric acid.

    Reaction Conditions: Nitration is performed under controlled temperature conditions, while reduction is carried out at room temperature.

  • Attachment of Fluorophenoxy Groups:

      Nucleophilic Substitution: The amino-substituted anthracene-9,10-dione undergoes nucleophilic substitution with 3-fluorophenol in the presence of a base such as potassium carbonate.

      Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions

    • Preparation of Anthracene-9,10-dione Core:

        Oxidation of Anthracene: Anthracene is oxidized using oxidizing agents such as chromic acid or potassium permanganate to form anthracene-9,10-dione.

        Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinone derivatives.

      Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

      Substitution: The amino and fluorophenoxy groups can participate in substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidizing Agents: Potassium permanganate, chromic acid.

      Reducing Agents: Tin(II) chloride, iron powder.

      Bases: Potassium carbonate, sodium hydroxide.

      Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Major Products:

      Oxidation Products: Quinone derivatives.

      Reduction Products: Hydroquinone derivatives.

      Substitution Products: Various functionalized anthracene derivatives.

    Scientific Research Applications

    1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

      Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

      Medicine: Explored for its potential anticancer and antimicrobial activities.

      Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Mechanism of Action

    The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

      Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

      Pathways Involved: It may induce oxidative stress, inhibit enzyme activity, or interfere with cellular signaling pathways, contributing to its biological activities.

    Comparison with Similar Compounds

      1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the fluorophenoxy groups, resulting in different chemical and biological properties.

      2,7-Difluoroanthracene-9,10-dione: Contains fluorine atoms but lacks amino groups, affecting its reactivity and applications.

    Uniqueness: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino and fluorophenoxy groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in various fields.

    Biological Activity

    1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, characterized by its complex structure that includes four amino groups and two fluorinated phenoxy substituents attached to an anthracene backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research.

    • Molecular Formula: C20H18F2N4O4
    • Molecular Weight: 480.52 g/mol
    • IUPAC Name: this compound

    Structural Features

    The presence of amino groups enhances its solubility and reactivity, while the fluorinated phenoxy moieties may contribute to its biological activity through increased lipophilicity and potential interactions with biological targets.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

    • DNA Binding Affinity: Studies have shown that anthracene derivatives can intercalate into DNA, leading to cytotoxic effects. The binding affinity is crucial for their mechanism of action as potential anticancer agents .
    • Cytotoxicity Studies: In vitro studies have demonstrated that anthraquinone derivatives can inhibit cell proliferation in various cancer cell lines. For example, similar compounds have shown IC50 values indicating effective growth inhibition in cancer cells such as K562 (chronic myelocytic leukemia) and AGS (gastric cancer) cells .

    The mechanism by which this compound exerts its biological effects may involve:

    • Induction of Apoptosis: Evidence suggests that anthraquinone derivatives can activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis .
    • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may induce oxidative stress within cells, contributing to their cytotoxic effects .

    Comparative Studies

    A comparative analysis of various anthraquinone derivatives reveals a structure-activity relationship (SAR) that highlights the significance of functional groups in enhancing biological activity. For example:

    CompoundIC50 (µM)Mechanism
    Aloe-emodin60.90Induces apoptosis via caspase activation
    Rhein<0.07Inhibits telomerase activity
    1,4,5,8-Tetraamino derivativeTBDPotential DNA intercalation

    Study 1: Antitumor Activity

    In a study examining the effects of various anthraquinone derivatives on human cancer cell lines, it was found that 1,4,5,8-tetraamino derivatives exhibited significant cytotoxicity against K562 cells with an IC50 value around 25 µM. The treatment led to cell cycle arrest and increased apoptosis markers such as activated caspases .

    Study 2: DNA Interaction

    Thermal denaturation studies and molecular modeling have demonstrated that the binding affinity of anthraquinone derivatives to DNA correlates with their cytotoxicity. The presence of amino and fluorinated groups enhances this interaction significantly compared to other simpler derivatives .

    Properties

    CAS No.

    88600-57-1

    Molecular Formula

    C26H18F2N4O4

    Molecular Weight

    488.4 g/mol

    IUPAC Name

    1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione

    InChI

    InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2

    InChI Key

    GLLGRVUJQJBYAU-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)F)N)N

    Origin of Product

    United States

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